molecular formula C13H10N2O B11804371 4-Methyl-6-phenoxynicotinonitrile

4-Methyl-6-phenoxynicotinonitrile

Cat. No.: B11804371
M. Wt: 210.23 g/mol
InChI Key: JQIMVKROXKDWTP-UHFFFAOYSA-N
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Description

4-Methyl-6-phenoxynicotinonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile and features a phenoxy group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenoxynicotinonitrile typically involves the condensation of 4-methyl-6-phenoxy-3-pyridinecarbonitrile with appropriate reagents. One common method includes the reaction of 4-methyl-6-phenoxy-3-pyridinecarbonitrile with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-phenoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-Methyl-6-phenoxynicotinonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenoxynicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit acetylcholinesterase, thereby affecting neurotransmission. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-Methyl-6-phenoxy-3-pyridinecarbonitrile
  • 6-Phenoxy-2-alkylsulfanyl-4-methylnicotinonitriles

Comparison: 4-Methyl-6-phenoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-methyl-6-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-10-7-13(15-9-11(10)8-14)16-12-5-3-2-4-6-12/h2-7,9H,1H3

InChI Key

JQIMVKROXKDWTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)OC2=CC=CC=C2

Origin of Product

United States

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